N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine
Description
N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine is a Schiff base derived from 1,4-benzenediamine, where the amine groups are substituted with 4-(allyloxy)benzylidene moieties. This compound is structurally characterized by two aromatic rings connected via methylene bridges to the central benzene-1,4-diamine core. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .
Properties
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-[4-[(4-prop-2-enoxyphenyl)methylideneamino]phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-17-29-25-13-5-21(6-14-25)19-27-23-9-11-24(12-10-23)28-20-22-7-15-26(16-8-22)30-18-4-2/h3-16,19-20H,1-2,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFYSWGXGXKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694884 | |
| Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102947-88-6 | |
| Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 4-(2-propen-1-yloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are monitored and adjusted as needed to maximize production output.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous Schiff bases and benzenediamine derivatives, focusing on substituent effects, synthesis, properties, and applications.
Substituent Effects on Electronic and Structural Properties
Key Observations :
- The allyloxy groups in the target compound provide unique reactivity (e.g., crosslinking via allyl polymerization) absent in compounds with saturated or non-reactive substituents .
Physical and Chemical Properties
Key Differences :
- The octyloxy derivative exhibits enhanced hydrophobicity and mesophase behavior, while the thienyl analog shows strong metal-coordination capabilities.
Biological Activity
N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine, also known as a derivative of bis(4-(prop-2-en-1-yloxy)phenyl)methanone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 308.38 g/mol
This compound features a central methylene bridge connecting two aromatic rings, each substituted with propenyloxy groups. The presence of these functional groups may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study evaluated its cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 18.3 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G0/G1 phase, which was confirmed through flow cytometry analysis.
Antioxidant Activity
In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The DPPH radical scavenging assay revealed that it effectively reduces free radicals, which are implicated in oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The results indicated promising antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Study on Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms of this compound was conducted using MCF-7 cells. The study utilized Western blotting techniques to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation. The findings indicated that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
Study on Antioxidant Properties
Another study focused on the antioxidant properties of this compound through in vivo models. Rats treated with this compound showed significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, compared to the control group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
